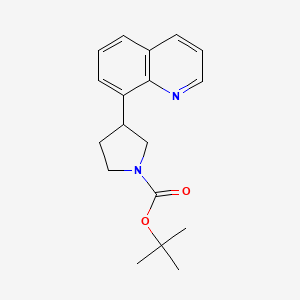
8-(1-Boc-3-pyrrolidinyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(1-Boc-3-pyrrolidinyl)quinoline is a chemical compound that features a quinoline ring substituted with a tert-butoxycarbonyl (Boc) protected pyrrolidine group at the 8-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the transition-metal-free synthesis, which involves the reaction of tert-butyl 3-(1-pyrrolidinyl)crotonate with nitrobenzenes in the presence of pivaloyl chloride and triethylamine . This method allows for the formation of the quinoline ring from a substrate bearing a pyrrolidinyl ring.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the transition-metal-free synthesis method mentioned above can be adapted for larger-scale production, ensuring the purity and yield required for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 8-(1-Boc-3-pyrrolidinyl)quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline 1-oxides.
Substitution: The Boc-protected pyrrolidine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Peracids are commonly used for the oxidation of quinoline rings to quinoline 1-oxides.
Substitution: Various halogenated reagents can be used for substitution reactions, often in the presence of a base such as triethylamine.
Major Products:
Oxidation: Quinoline 1-oxides.
Substitution: Substituted quinoline derivatives with different functional groups replacing the Boc-protected pyrrolidine group.
Wissenschaftliche Forschungsanwendungen
8-(1-Boc-3-pyrrolidinyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential antimalarial and antitumor agents.
Organic Synthesis:
Biological Studies: Researchers use this compound to study the biological activity of quinoline derivatives and their potential therapeutic effects.
Wirkmechanismus
similar quinoline derivatives are known to interact with various molecular targets, including enzymes and receptors, through mechanisms such as enzyme inhibition and receptor binding . The Boc-protected pyrrolidine group may influence the compound’s interaction with these targets by affecting its solubility and stability.
Vergleich Mit ähnlichen Verbindungen
3-(1-Pyrrolidinyl)quinoline: Lacks the Boc protection, making it more reactive in certain chemical reactions.
Quinoline 1-oxides: Oxidized derivatives of quinoline with different biological activities.
Uniqueness: 8-(1-Boc-3-pyrrolidinyl)quinoline is unique due to the presence of the Boc-protected pyrrolidine group, which provides stability and allows for selective reactions. This makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activities.
Eigenschaften
Molekularformel |
C18H22N2O2 |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
tert-butyl 3-quinolin-8-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-11-9-14(12-20)15-8-4-6-13-7-5-10-19-16(13)15/h4-8,10,14H,9,11-12H2,1-3H3 |
InChI-Schlüssel |
UCJHTFLZGBQDHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


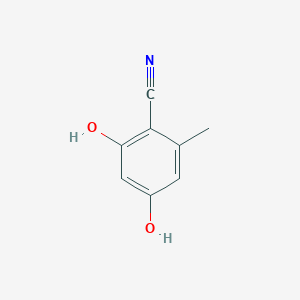
![2-(3,4-Dimethoxyphenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15332009.png)

![2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B15332019.png)
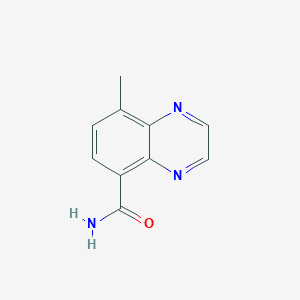
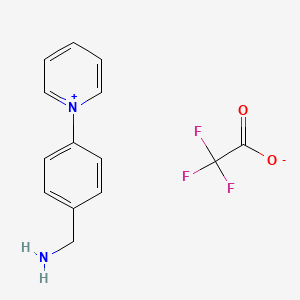
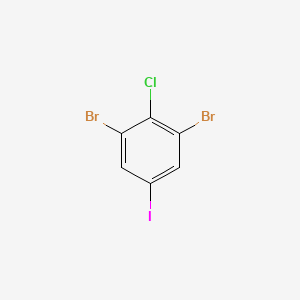
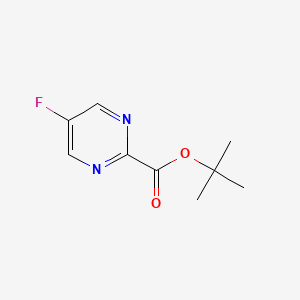
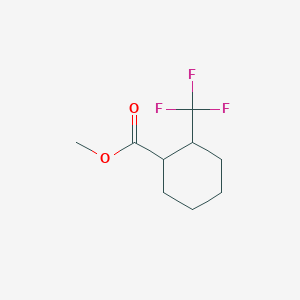


![2,7-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15332074.png)


